molecular formula C16H16ClN5O2 B2422157 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921911-76-4

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2422157
CAS No.: 921911-76-4
M. Wt: 345.79
InChI Key: YBLQIHFXRZVWAY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, acid-catalysed chemo-selective C-4 substitution of 7H-Pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied. For example, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Derivatives Synthesis : N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, leading to the formation of various novel derivatives like isoxazolines and isoxazoles, showcasing the compound's potential in creating diverse chemical structures (Rahmouni et al., 2014).

  • Antitumor Activity : A series of derivatives including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed promising antitumor activity against human breast adenocarcinoma cell line MCF7, demonstrating the compound's role in cancer research (El-Morsy et al., 2017).

Antimicrobial and Anticancer Potentials

  • Antimicrobial Applications : Some derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were evaluated as antimicrobial agents, underlining their significance in the development of new antimicrobial drugs (Bondock et al., 2008).

  • Cytotoxic and Anticancer Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their cytotoxic effects and potential as anticancer agents, indicating their therapeutic applications in oncology (Rahmouni et al., 2016).

Chemical Characterization and Structural Analysis

  • Characterization Studies : Detailed characterization of synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives has been conducted using techniques like NMR and IR, contributing to the understanding of their chemical properties and potential applications (Farghaly & Gomha, 2011).

Biological Evaluation

  • In Vitro Antitumor Evaluation : An in-depth evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against breast adenocarcinoma cell lines was conducted, highlighting their potential use in antitumor therapies (El-Morsy et al., 2017).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, particularly in the field of medicine. For instance, similar compounds have been studied for their anti-tubercular activity , suggesting potential for therapeutic use.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQIHFXRZVWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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